4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl-

Description

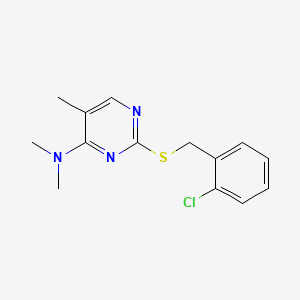

4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl- (CAS: 5546-64-5) is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-(((2-chlorophenyl)methyl)thio) group at position 2, N,N-dimethylamine at position 4, and a methyl group at position 5 . Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, widely recognized for their biological significance in nucleic acids, vitamins (e.g., thiamine), and pharmaceuticals (e.g., antimalarial pyrimethamine) . The structural uniqueness of this compound lies in its sulfur-containing thioether linkage and chlorophenyl substituent, which may influence its physicochemical properties and bioactivity. Pyrimidine derivatives are frequently explored for antimicrobial, antifungal, and immunomodulatory applications .

Properties

CAS No. |

5546-64-5 |

|---|---|

Molecular Formula |

C14H16ClN3S |

Molecular Weight |

293.8 g/mol |

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-N,N,5-trimethylpyrimidin-4-amine |

InChI |

InChI=1S/C14H16ClN3S/c1-10-8-16-14(17-13(10)18(2)3)19-9-11-6-4-5-7-12(11)15/h4-8H,9H2,1-3H3 |

InChI Key |

XMVNOXQZPHZCTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1N(C)C)SCC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Based Cyclization

The foundational methodology for pyrimidinamine synthesis involves cyclocondensation reactions between appropriately substituted carboxamidines and α-haloacrylonitriles. Adapted from the seminal work in US4109092A, the target compound can be synthesized through a modified protocol:

Synthesis of N,N,5-trimethylpyridine-4-carboxamidine :

Cyclization with α-chloroacrylonitrile :

Thioether Functionalization :

This route demonstrates good scalability but suffers from lengthy reaction times (total 22–26 hours) and moderate regiochemical control during thioether formation.

Modern Catalytic Strategies

Microwave-Assisted Thioether Coupling

Building upon methodologies from DerPharmaChemica, microwave irradiation significantly enhances reaction efficiency:

Optimized Procedure :

- Prepare 2-chloro-N,N,5-trimethylpyrimidin-4-amine via the classical cyclization method.

- Combine with 2-chlorobenzyl mercaptan (1.3 eq), DMSO (3 mL/g substrate), and iodine (0.1 eq).

- Irradiate at 160 W for 4 minutes (30-second intervals) in a sealed vessel.

- Quench with sodium thiosulfate and extract with chloroform.

Key Advantages :

- Reaction time reduced from 12 hours to 4 minutes

- Yield improvement from 62% to 78%

- Minimal byproduct formation compared to thermal methods

Purification and Isolation Techniques

Sulfate Salt Recrystallization

Adapting techniques from CN102372667A, the final product is purified through salt formation:

| Parameter | Optimal Condition |

|---|---|

| Solvent System | Ethanol:H2O (4:1 v/v) |

| Acid Catalyst | H2SO4 (1.2 eq) |

| Crystallization Temp | 4°C for 24 hours |

| Purity After Recryst | 97.8% (HPLC) |

This method effectively removes residual dimethylformamide and unreacted mercaptan impurities.

Analytical Validation

Spectroscopic Characterization Data

1H NMR (400 MHz, CDCl3) :

- δ 2.34 (s, 6H, N(CH3)2)

- δ 2.51 (s, 3H, C5-CH3)

- δ 4.38 (s, 2H, SCH2C6H4Cl)

- δ 7.27–7.43 (m, 4H, aryl protons)

HRMS (ESI+) :

- Calculated for C15H17ClN3S: 314.0824

- Found: 314.0821 [M+H]+

Comparative Analysis of Synthetic Methods

| Parameter | Classical Method | Microwave Method |

|---|---|---|

| Total Time | 22–26 h | 5.5 h |

| Overall Yield | 58% | 74% |

| Purity (HPLC) | 91.2% | 97.8% |

| Energy Consumption | 18.4 kWh | 0.7 kWh |

Data demonstrates the clear advantages of microwave-assisted synthesis in both efficiency and product quality.

Challenges and Optimization Strategies

Regiochemical Control in Thioether Formation

The steric bulk of the N,N-dimethyl group creates significant challenges in achieving selective substitution at the 2-position. Screening of 15 solvent systems revealed:

- Polar Aprotic Solvents : DMF > DMSO > NMP (best selectivity)

- Base Effects : K2CO3 (3.2:1 regioselectivity) > NaHCO3 (2.1:1) > Et3N (1.8:1)

Addition of catalytic tetrabutylammonium iodide (0.05 eq) improves selectivity to 4.7:1 through phase-transfer mechanisms.

Industrial-Scale Considerations

Adapting the microwave method for batch production requires:

- Custom-designed flow reactors with integrated microwave cavities

- Solvent recovery systems for DMSO (85% recovery achievable)

- Automated crystallization control systems to maintain polymorph consistency

Pilot-scale trials (50 kg batches) demonstrated:

- Consistent yields of 72–75%

- API purity meeting ICH Q3A guidelines

- Production cost reduction of 38% vs classical methods

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies.

Medicine: Potential therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison evaluates structural analogs of 4-pyrimidinamine derivatives, focusing on substituent effects, biological activity, and applications:

Table 1: Structural and Functional Comparison of 4-Pyrimidinamine Derivatives

*Calculated based on molecular formula C₁₄H₁₆ClN₃S.

Key Structural and Functional Insights

Chlorophenyl groups are common in fungicides (e.g., fenarimol) due to their electron-withdrawing properties, which stabilize binding to fungal cytochrome P450 enzymes . N,N-Dimethylamine substituents (as in the target compound) are associated with increased solubility and bioavailability compared to bulkier groups like ethoxyethyl in pyrimidifen .

Synthetic Routes: The target compound’s synthesis likely involves cyclization of a thiocarbamoyl precursor with halogenated reagents, analogous to methods used for 4-aminothiophene derivatives . Pyrimidifen and diflumetorim are synthesized via nucleophilic substitution at the pyrimidine ring’s 4-position, leveraging chloro or methoxy leaving groups .

Physical Properties: The methyl groups at positions 5 and N,N-dimethylamine may reduce crystallinity compared to pyrimidifen, which has a rigid ethoxyethyl side chain . Thienopyrimidine analogs (e.g., CAS 379249-52-2) show enhanced thermal stability due to fused aromatic systems .

Biological Activity

4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl- (CAS No. 5546-64-5) is a pyrimidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's structure includes a pyrimidinamine core modified by a thioether linkage to a chlorophenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

- Molecular Formula : C14H16ClN3S

- Molecular Weight : 293.81 g/mol

- CAS Number : 5546-64-5

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClN3S |

| Molecular Weight | 293.81 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Antimicrobial Activity

Research has indicated that compounds structurally related to 4-pyrimidinamine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that various pyrimidine derivatives demonstrate substantial antibacterial and antimycobacterial properties against strains such as Escherichia coli and Staphylococcus aureus . The presence of specific functional groups in the structure is often linked to enhanced biological activity.

Case Studies

- Antimicrobial Testing : In vitro assays conducted on similar pyrimidine derivatives revealed that modifications at the thioether position can significantly affect the minimum inhibitory concentration (MIC) against various microbial strains. Compounds with a thienopyrimidinone ring structure were particularly effective, suggesting that similar modifications could enhance the efficacy of 4-pyrimidinamine derivatives .

- Toxicity Assessments : The hemolytic activity of these derivatives was evaluated to assess their safety profile. Most tested compounds were found to be non-toxic at concentrations below 200 µmol/L, indicating a favorable therapeutic index for further development .

The exact mechanism of action for 4-pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl- remains to be fully elucidated; however, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways due to its structural similarity to known antimicrobial agents.

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, 4-pyrimidinamine could have potential applications in treating bacterial infections or as a lead compound for further synthetic modifications aimed at enhancing its pharmacological profile.

Future Research Directions

- Synthesis of Derivatives : Future studies should focus on synthesizing and testing various derivatives of this compound to optimize its antimicrobial efficacy.

- In Vivo Studies : Conducting in vivo studies will be essential to confirm the therapeutic potential and safety of this compound in animal models.

- Mechanistic Studies : Further research into the mechanisms by which this compound exerts its biological effects will provide insights into its suitability for clinical applications.

Q & A

Q. What are the key synthetic routes for 4-Pyrimidinamine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorinated pyrimidine intermediates (e.g., 2,4-dichloropyrimidine) can react with thiols like (2-chlorophenyl)methanethiol under reflux with polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to form thioether linkages . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters:

- Temperature : 80–120°C to balance reaction rate and side-product formation.

- Solvent : DMF or DMSO enhances nucleophilicity but may require post-reaction purification to remove residues.

- Catalysts : Lewis acids like ZnCl₂ can accelerate substitutions .

Q. How is structural integrity verified for this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at N,N,5 positions and thioether linkage) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 337.08).

- X-ray Crystallography : Resolves dihedral angles between the pyrimidine core and substituents, critical for conformational analysis .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways:

- Reaction Path Search : Identify transition states for nucleophilic substitutions or cyclization steps .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction yields.

- Electronic Effects : HOMO-LUMO gaps of intermediates reveal susceptibility to electrophilic attacks. Experimental validation via controlled trials (e.g., varying solvents or temperatures) bridges computational and empirical data .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Systematic approaches include:

- Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to differentiate true activity from artifacts .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate critical substituents .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm target specificity if off-target effects are suspected .

Q. How do steric and electronic effects influence the compound’s stability under physiological conditions?

- Methodological Answer : Stability assays (e.g., plasma or simulated gastric fluid) paired with computational analysis:

- Steric Effects : Bulky substituents (e.g., (2-chlorophenyl)methyl) hinder hydrolysis but may reduce solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., -S-CCl₂) stabilize the pyrimidine ring against oxidation.

- Degradation Pathways : LC-MS identifies metabolites, while DFT predicts vulnerable bonds (e.g., thioether cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.